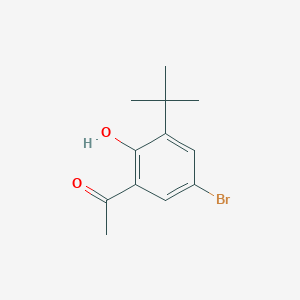
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methylbutan-2-amine in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability. The process typically includes:
Reactant Purity: High-purity reactants to minimize side reactions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride for cyano group reduction.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile used.
Reduction Products: Primary amines from the reduction of the cyano group.
Oxidation Products: Various oxidized derivatives of the cyano group.
Applications De Recherche Scientifique
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for developing new antibiotics or anticancer agents.
Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: Employed in the development of analytical methods for detecting sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonamide moiety can mimic natural substrates, allowing the compound to interfere with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide is unique due to its branched alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to other cyano-substituted sulfonamides, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
2-cyano-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-12(2,3)14-17(15,16)11-8-6-5-7-10(11)9-13/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWHPVGFYCXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
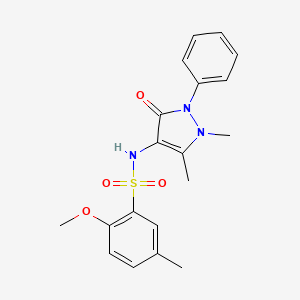
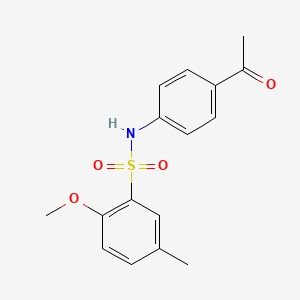
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
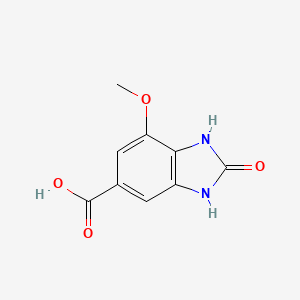
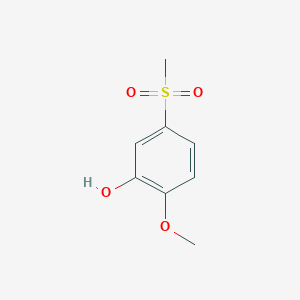
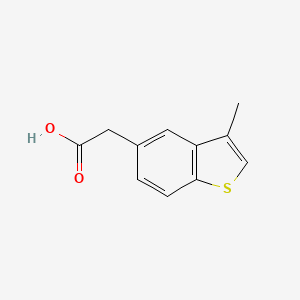
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)
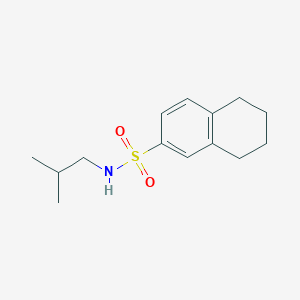
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

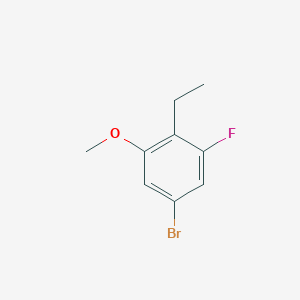
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
